Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-

CAS No.: 102489-71-4

Cat. No.: VC17131965

Molecular Formula: C9H16ClN3O4S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102489-71-4 |

|---|---|

| Molecular Formula | C9H16ClN3O4S |

| Molecular Weight | 297.76 g/mol |

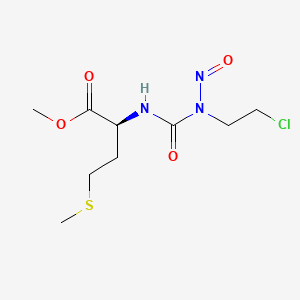

| IUPAC Name | methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate |

| Standard InChI | InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1 |

| Standard InChI Key | BEVSZOWNFMWZGE-ZETCQYMHSA-N |

| Isomeric SMILES | COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O |

| Canonical SMILES | COC(=O)C(CCSC)NC(=O)N(CCCl)N=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate, reflects its complex structure . Key features include:

-

Methionine backbone: Retains the amino acid’s core structure, including the sulfur-containing methylthio group.

-

Nitroso-carbamoyl modification: A nitroso (NO) group linked to a carbamoyl moiety at the amino terminus.

-

Chloroethyl substituent: A 2-chloroethyl group attached to the carbamoyl nitrogen.

-

Methyl ester: The carboxyl group of methionine is esterified with methanol.

The molecular formula is C₉H₁₆ClN₃O₄S, with a molecular weight of 297.76 g/mol . Its stereochemistry is defined by the (2S) configuration, preserving the L-methionine chirality .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 102489-71-4 |

| Molecular Formula | C₉H₁₆ClN₃O₄S |

| Molecular Weight | 297.76 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

| Solubility | Likely polar organic solvents (e.g., DMSO, methanol) |

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step modifications of L-methionine:

-

Esterification: Methionine’s carboxyl group is converted to a methyl ester using methanol under acidic conditions.

-

Carbamoylation: Introduction of the nitroso-carbamoyl group via reaction with 2-chloroethyl isocyanate, followed by nitrosation.

-

Purification: Column chromatography or recrystallization isolates the product from byproducts.

Critical reaction conditions include controlled temperatures (0–5°C during nitrosation) and anhydrous solvents to prevent hydrolysis.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): Confirmations of structural integrity via ¹H and ¹³C NMR, highlighting peaks for the chloroethyl (δ 3.6–3.8 ppm), nitroso (δ 8.1 ppm), and methylthio (δ 2.1 ppm) groups.

-

High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 297.759 aligns with the theoretical mass .

-

Infrared (IR) Spectroscopy: Stretching vibrations for NO (1520 cm⁻¹) and C=O (1720 cm⁻¹) groups.

Biological Activity and Mechanisms

Key Findings:

-

In vitro studies: Demonstrated cytotoxicity against leukemia and solid tumor cell lines, with IC₅₀ values in the micromolar range.

-

Synergy with methionine restriction: Depleting intracellular methionine pools enhances the compound’s efficacy by exacerbating DNA damage .

Metabolic Interactions

-

Glutathione depletion: The nitroso group reacts with glutathione, reducing cellular antioxidant capacity and promoting oxidative stress .

-

Methylation interference: By competing for methyl donors, the compound disrupts S-adenosylmethionine (SAM)-dependent processes, including epigenetic regulation .

Applications in Research and Therapy

Preclinical Drug Development

-

Lead compound optimization: Structural analogs are being explored to improve bioavailability and reduce off-target effects.

-

Combination therapies: Paired with methioninase enzymes or dietary methionine restriction to enhance therapeutic windows .

Biochemical Probes

-

DNA repair studies: Used to investigate nucleotide excision repair (NER) and mismatch repair (MMR) pathways in cancer cells.

-

Protein alkylation assays: Tags cysteine residues in proteomics research.

Comparative Analysis with Related Compounds

Table 2: Methionine Derivatives Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume